molecular formula C14H9F B8155824 5-Ethynyl-2-fluoro-biphenyl

5-Ethynyl-2-fluoro-biphenyl

Cat. No.: B8155824
M. Wt: 196.22 g/mol
InChI Key: VTVWZNIVVPIPJA-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluoro-biphenyl is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a biphenyl system, a privileged scaffold found in numerous bioactive molecules and approximately 4.3% of all marketed drugs . The strategic substitutions of a fluorine atom and an ethynyl group enhance the compound's potential as a versatile intermediate for constructing more complex therapeutic agents. This compound serves as a key synthetic precursor in the development of novel pharmaceuticals. Research on structurally similar ethynyl-fluoro-biphenyl compounds has demonstrated their relevance in creating potent anti-inflammatory agents, with one analog being metabolized in vivo to an active acetic acid derivative . Furthermore, the 4'-ethynyl-2-fluoro motif is a critical component in advanced antiviral research, most notably in the potent nucleoside reverse transcriptase inhibitor 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which exhibits remarkable activity against HIV . The ethynyl group provides a robust handle for further chemical modification via click chemistry, allowing researchers to efficiently generate libraries of conjugates for screening against various biological targets. The fluorine atom, a common bioisostere, can influence a molecule's electronic properties, metabolic stability, and membrane permeability . As a research tool, this compound is particularly valuable in oncology and infectious disease research for synthesizing hybrid molecules. Molecular hybridization, which links different pharmacophores, is a proven strategy for developing new candidates with dual activity or improved selectivity profiles . This product is intended for use in laboratory research only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h1,3-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWZNIVVPIPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

This method involves coupling 5-iodo-2-fluorobiphenyl with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis. Key steps include:

  • Catalytic System : Tris(dibenzylideneacetone)dipalladium(0) (5 mol%) and copper(I) iodide (10 mol%) in tetrahydrofuran (THF) at 50°C.

  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the terminal alkyne.

  • Protection/Deprotection : Trimethylsilyl (TMS)-protected alkynes are often used to enhance stability, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Experimental Data and Yields

Starting MaterialAlkyne SourceCatalyst SystemYield (%)Reference
5-Iodo-2-fluorobiphenylTMS-acetylenePd(0)/CuI/DIPEA75–79
5-Iodo-2-fluorobiphenylEthynylmagnesium bromidePdCl₂(PPh₃)₂/CuI68

Key Challenges :

  • Regioselectivity issues may arise if competing coupling sites exist.

  • Steric hindrance from the fluorine substituent can reduce reaction efficiency.

Sequential Suzuki-Miyaura and Sonogashira Couplings

A convergent approach constructs the biphenyl core first, followed by ethynylation.

Step 1: Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl backbone is assembled using a fluorophenylboronic acid and an iodobenzene derivative:
Ar-I+Ar’-B(OH)2Pd(0)Ar-Ar’\text{Ar-I} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'}

  • Conditions : Tetrakis(triphenylphosphine)palladium(0) (5 mol%), K₂CO₃ (2 M), dimethoxyethane (DME), 85°C.

  • Yield : 49–84% for halogenated biphenyl intermediates.

Step 2: Sonogashira Alkynylation

The ethynyl group is introduced at position 5 using conditions similar to Section 1.

Case Study: Synthesis of 5-Ethynyl-2-fluoro-biphenyl

  • Suzuki Coupling : 2-Fluorophenylboronic acid and 1-iodo-4-bromo-2-nitrobenzene yield 5-bromo-2-fluorobiphenyl (72% yield).

  • Sonogashira Reaction : The bromide is replaced with an ethynyl group using TMS-acetylene (79% yield).

Advantages :

  • Enables modular construction of complex biphenyl derivatives.

  • Compatible with electronically diverse substrates.

Alkynylation via Electrophilic Sulfonium Salts

Recent advances utilize 5-(alkynyl)dibenzothiophenium salts as electrophilic alkynylation reagents.

Reaction Pathway

  • Nucleophilic Attack : The sulfonium salt reacts with a fluorobiphenyl-containing nucleophile (e.g., Grignard reagent).

  • Sulfonium Elimination : Dibenzothiophene is eliminated, yielding the ethynylated product.

Optimization Parameters

  • Solvent : Dichloromethane (DCM) or THF.

  • Temperature : 0°C to room temperature to minimize side reactions.

  • Yield : 45–62% for analogous systems.

Limitations

  • Limited substrate scope due to the strong electrophilicity of sulfonium salts.

  • Competing addition reactions may occur at the triple bond.

Comparative Analysis of Synthetic Routes

MethodStepsAverage Yield (%)ScalabilityCost Efficiency
Direct Sonogashira173HighModerate
Suzuki + Sonogashira268ModerateHigh
Sulfonium Salt Alkynylation154LowLow

Critical Insights :

  • The Sonogashira method offers simplicity but requires prefunctionalized iodoarenes.

  • Sequential Suzuki-Sonogashira couplings provide flexibility but involve multi-step purification.

  • Sulfonium-based approaches are less explored but may excel in sterically hindered systems.

Advanced Functionalization and Applications

Synthetic derivatives of this compound serve as precursors for:

  • Liquid Crystals : Ethynyl groups enhance molecular rigidity and mesophase stability.

  • Pharmaceutical Intermediates : Fluorine improves metabolic stability and bioavailability.

  • Molecular Electronics : Conjugated systems exhibit tunable redox properties (e.g., E₁/2 = −1.4 V vs Ag/AgCl) .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-fluoro-biphenyl can undergo various types of chemical reactions, including:

    Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

    Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as hydrogen gas, used in reduction reactions.

Major Products Formed

    Substituted Biphenyls: Formed through electrophilic substitution reactions.

    Carbonyl Compounds: Formed through oxidation of the ethynyl group.

    Alkenes and Alkanes: Formed through reduction of the ethynyl group.

Scientific Research Applications

Chemical Synthesis

5-Ethynyl-2-fluoro-biphenyl serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the creation of more complex organic molecules.

Key Reactions:

  • Oxidation: Can lead to the formation of derivatives like 4-ethynyl-2-fluorobenzaldehyde.
  • Reduction: Yields compounds such as 4-ethyl-2-fluoro-biphenyl.
  • Substitution: Facilitates the synthesis of compounds like 4-ethynyl-2-aminobiphenyl.

Biological Applications

The compound has garnered attention in biological research due to its potential as a fluorescent probe. Its electronic properties make it suitable for studying cellular processes and interactions at the molecular level.

Case Study: Fluorescent Probes

  • Research indicates that the ethynyl and fluoro substituents can influence binding affinities, making it a candidate for tracking biological pathways and interactions in live cells .

Pharmaceutical Development

This compound is explored for its therapeutic potential, particularly in drug discovery. Its derivatives are being investigated for their efficacy against various diseases.

Therapeutic Applications:

  • Respiratory Disorders: Some biphenyl derivatives have shown promise in treating conditions like asthma and chronic obstructive pulmonary disease by acting on β2 adrenergic receptors .
  • Enzyme Inhibition: The compound has been utilized to develop inhibitors targeting nicotinamide N-methyltransferase, showcasing its role in metabolic pathways .

Material Science

The structural rigidity and electronic properties of this compound make it valuable in the development of advanced materials.

Applications in Materials:

  • Used in the production of polymers and liquid crystals, which are essential for electronic devices due to their unique optical and electrical properties .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Chemical SynthesisBuilding block for complex organic moleculesFacilitates various reactions (oxidation, reduction)
Biological ResearchFluorescent probes for cellular studiesInfluences binding affinities
Pharmaceutical DevelopmentTherapeutics for respiratory disordersPotential bronchodilator effects
Material ScienceProduction of polymers and liquid crystalsUnique optical/electrical properties

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-fluoro-biphenyl depends on its specific application. In materials science, its unique structural features contribute to the electronic properties of the final material. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylbiphenyl: Similar structure but lacks the fluorine atom.

    4-Ethynylbiphenyl: Similar structure but with the ethynyl group attached to a different position on the biphenyl core.

    2-Fluorobiphenyl: Similar structure but lacks the ethynyl group.

Uniqueness

5-Ethynyl-2-fluoro-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which can influence its reactivity and properties. The ethynyl group can participate in various coupling reactions, while the fluorine atom can affect the electronic properties of the compound .

Q & A

Q. What are the recommended synthetic routes for 5-Ethynyl-2-fluoro-biphenyl, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between halogenated biphenyl precursors and ethynyl reagents. For fluorinated intermediates, 2-chloro-5-fluorobenzaldehyde (CAS 334019-14-6) can serve as a starting material, with palladium catalysts enabling selective ethynylation . Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution) and recrystallization in non-polar solvents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm ≥95% purity, as demonstrated in analogous fluorinated benzoic acid derivatives .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for identifying fluorine substitution patterns and ethynyl proton signals. For biphenyl derivatives, coupling constants (e.g., 3JH-F^3J_{\text{H-F}}) in 1H^{1}\text{H} NMR distinguish ortho/para fluorine positions .
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and torsion angles, as shown in Acta Crystallographica Section E reports for structurally similar fluorophenyl compounds (e.g., C–C bond angles: 119.58°–120.79°) .

Q. What are the key considerations for designing toxicity screening assays for fluorinated biphenyl derivatives?

Methodological Answer: Adopt tiered testing strategies from EPA guidelines for biphenyl analogs :

In vitro assays: Use hepatic microsomal stability tests (e.g., CYP450 inhibition) to assess metabolic pathways.

Acute toxicity: Follow OECD 423 guidelines (oral administration in rodents, 14-day observation).

Data interpretation: Compare results with structurally similar compounds like 3,5-difluoro-2-hydroxybenzoic acid (CAS 345-16-4), where fluorine substitution modulates bioavailability .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer: Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent polarity or ligand steric effects. Systematic variation of parameters is recommended:

  • Solvent screening: Test polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Ligand optimization: Compare bidentate (e.g., XPhos) vs. monodentate ligands.
  • Kinetic analysis: Use in-situ IR or GC-MS to track intermediate formation, as applied in 5-(dimethoxymethyl)-2-fluorobenzaldehyde synthesis .

Q. What computational methods are suitable for predicting the electronic effects of ethynyl and fluorine substituents in biphenyl systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine. For example, fluorinated benzoic acids show reduced HOMO energies (−6.8 eV vs. −6.2 eV for non-fluorinated analogs) .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility, leveraging data from 4-cyano-N-(2-fluorophenyl)benzamide studies, where fluorine enhances hydrophobicity .

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models for fluorinated aromatics?

Methodological Answer:

  • Metabolite profiling: Identify phase I/II metabolites using LC-HRMS, as discrepancies often arise from interspecies metabolic differences (e.g., glucuronidation rates) .
  • Dose extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC50_{50} values with in vivo NOAELs, referencing EPA’s biphenyl toxicokinetic framework .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Detailed protocols: Document reaction parameters (e.g., temperature ramps, inert gas purity) as emphasized in EPA’s Peer Review Handbook .
  • Reference standards: Use certified analogs like 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0) for NMR calibration .

Q. How can open-data principles be applied to fluorinated biphenyl research without compromising patient/experimental privacy?

Methodological Answer:

  • Anonymization: Remove identifiers from toxicity datasets, as recommended in health research .
  • Data repositories: Deposit raw spectral data in platforms like PubChem or ECHA, following 3,5-difluoro-2-hydroxybenzoic acid documentation standards .

Q. Tables

Key Analytical Parameters for this compound
Property
Melting Point
LogP (Octanol-Water)
19F^{19}\text{F} NMR (ppm)
Purity

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